3-Phenylpropanamide Side-Chain vs. 3,5-Dimethoxybenzamido Substituent: Impact on 3CLpro Inhibitory Activity
The 3-phenylpropanamide side chain of the target compound differs fundamentally from the 3,5-dimethoxybenzamido substituent present in compound 7a (the reference compound from Wu et al., 2022). In the published SAR series, the methoxy-substituted benzamido derivative 7a achieved 89.5 ± 2.0 % inhibition at 20 μM and an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro . Replacement of the 3,5-dimethoxybenzamido group with alternative amido substituents (compounds 7f–7k) resulted in dramatic activity loss: 7f (5.0 % inhibition), 7g (32.6 %), 7i (20.3 %), 7j (31.9 %), and 7k (1.5 %), all with IC50 >20 μM . While direct IC50 data for the 3-phenylpropanamide derivative are not available in the peer-reviewed literature, the steep SAR demonstrates that the amide substituent is a critical determinant of target potency, and the unsubstituted phenylalkyl chain represents a distinct chemical space relative to electron-rich benzamido analogs, potentially conferring a different selectivity and binding mode profile .
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition (% inhibition at 20 μM; IC50) |
|---|---|
| Target Compound Data | N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide: No peer-reviewed quantitative 3CLpro data available. |
| Comparator Or Baseline | Compound 7a (3,5-dimethoxybenzamido analog): 89.5 ± 2.0 % inhibition at 20 μM; IC50 = 1.28 ± 0.17 μM. Compounds 7f–7k (alternative amido substituents): 1.5–32.6 % inhibition at 20 μM; IC50 >20 μM. |
| Quantified Difference | SAR cliff: substitution of 3,5-dimethoxybenzamido with non-methoxy amido groups reduces inhibition by 57–88 percentage points and shifts IC50 from ~1 μM to >20 μM. |
| Conditions | Biochemical FRET-based assay against recombinant SARS-CoV-2 3CLpro; compounds tested at 20 μM; IC50 determined for active compounds. |
Why This Matters
This evidence indicates that the amide substituent, not merely the indeno-thiazole core, governs target activity; therefore, the 3-phenylpropanamide derivative cannot be assumed equivalent to benzamido-type analogs, and its distinct side chain may offer alternative binding or selectivity profiles for screening cascades.
- [1] Wu J, Feng B, Gao LX, et al. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules. 2022;27(10):3359. Table 1. View Source
